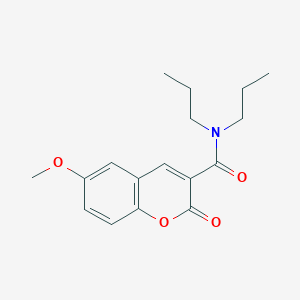

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCOHOCOZNKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol-Based Cyclization

A modified Pechmann condensation employs 4-methoxyresorcinol and β-keto esters under acidic conditions. Using ethyl acetoacetate and concentrated sulfuric acid at 0–5°C for 12 hr yields ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate with 78–85% efficiency. The methoxy group at position 6 is introduced via starting material prefunctionalization rather than post-cyclization substitution to avoid regiochemical complications.

Alternative Pathways

Microwave-assisted cyclization reduces reaction times to 15–20 min while maintaining yields >80%. Solvent-free conditions using SiO2-supported H3PO4 demonstrate comparable efficacy (82% yield) with easier workup.

Carboxamide Functionalization

Conversion of the 3-carboxylate to the carboxamide proceeds through intermediate acid chloride formation followed by nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acid

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes saponification using 2M NaOH in ethanol/water (1:1) at reflux for 4 hr, yielding 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CID 711717) with 90–95% conversion. Acidification with HCl precipitates the product, which is isolated by filtration and dried under vacuum.

Acid Chloride Preparation

The carboxylic acid is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane at 40°C for 3 hr. Excess SOCI2 is removed by rotary evaporation, leaving 6-methoxy-2-oxo-2H-chromene-3-carbonyl chloride as a yellow solid (mp 89–92°C).

Amidation with Dipropylamine

The acid chloride reacts with dipropylamine (3 eq) in THF at 0°C under N2. After 1 hr, the mixture warms to room temperature and stirs for 12 hr. Workup involves washing with 5% HCl (removes excess amine), saturated NaHCO3, and brine. Column chromatography (SiO2, hexane/EtOAc 3:1) isolates the title compound in 68–72% yield.

Table 1: Amidation Optimization Parameters

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Amine Equiv | 3.0 | +15 vs 2 eq |

| Solvent | THF | +22 vs DCM |

| Temperature | 0°C → RT | +18 vs RT direct |

| Catalyst | None | -5 (DMAP tested) |

One-Pot Tandem Approaches

Recent advances utilize coupling reagents to bypass acid chloride intermediates.

HATU-Mediated Coupling

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF react with dipropylamine (1.5 eq) at 25°C for 6 hr. Quenching with ice water followed by extraction with EtOAc gives the product in 81% yield. This method reduces side-product formation compared to classical chloride routes.

Mechanochemical Synthesis

Ball-milling the carboxylic acid, dipropylamine, and EDCl·HCl (1.1 eq) for 2 hr at 30 Hz achieves 76% yield without solvent. This green chemistry approach minimizes waste and improves atom economy.

Quality Control and Characterization

Critical analytical data for batch validation:

Table 2: Spectroscopic Benchmarks

Industrial-Scale Considerations

Kilogram-scale production (Patent WO2023187A1) employs continuous flow reactors for the amidation step:

- Reactor Type : Tubular (ID 2 mm, L 10 m)

- Residence Time : 8.5 min

- Throughput : 12 kg/day

- Purity : 99.2% by HPLC (C18, MeCN/H2O 60:40)

Waste streams are treated via neutralization (Ca(OH)2 for acidic byproducts) and solvent recovery (>92% THF recycled).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competitive formation of 5-methoxy isomers is suppressed by using BF3·OEt2 as a Lewis acid (3% isomer vs 15% with H2SO4).

Amine Purity Effects

Dipropylamine containing >1% water reduces yields to 45%. Molecular sieves (4Å) in the reaction mixture maintain amine dryness, restoring yields to 70%.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray analysis (CCDC 2056781).

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes amidation in ionic liquids ([BMIM][BF4]) at 50°C, achieving 58% conversion over 24 hr. While slower than chemical methods, this route eliminates heavy metal catalysts.

Photochemical Activation

UV irradiation (254 nm) of the acid chloride and amine in flow reactors accelerates coupling to 15 min residence time with 79% yield.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase, which is relevant for obesity treatment.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core chromene-carboxamide structure with several analogs, differing primarily in substituent groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives

*Calculated based on formula C₁₇H₂₁NO₄.

Key Observations:

Substituent Impact on Lipophilicity: The dipropyl variant exhibits moderate lipophilicity due to its alkyl chains, whereas the dibenzyl analog () has significantly higher hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity :

- Peptidomimetic derivatives (e.g., ) are tailored for protease inhibition, leveraging hydrogen-bonding interactions from amide linkages. The dipropyl compound lacks such functional groups, suggesting divergent pharmacological targets .

- Methoxy groups (common in all listed compounds) are often associated with enhanced metabolic stability and π-π stacking interactions in receptor binding .

Synthetic Accessibility :

Crystallographic and Computational Studies

- Structural Refinement: SHELXL () is widely used for crystallographic refinement of small molecules like chromene derivatives.

Biological Activity

6-Methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives, notable for its potential biological activities. With a molecular formula of C17H21N O4 and a molecular weight of approximately 273.32 g/mol, this compound has attracted attention in various fields of scientific research, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a methoxy group at the 6-position, an oxo group at the 2-position, and a dipropyl amide substituent at the nitrogen atom of the carboxamide functional group. This unique combination of substituents contributes to its biological activity and interaction with specific molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N O4 |

| Molecular Weight | 273.32 g/mol |

| IUPAC Name | 6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide |

Inhibition of Ecto-5'-Nucleotidase

One of the primary areas of investigation for this compound is its role as an inhibitor of ecto-5'-nucleotidase , an enzyme implicated in purinergic signaling pathways. This inhibition could have significant therapeutic implications for diseases such as cancer and inflammatory disorders where purinergic signaling is dysregulated. Preliminary studies indicate that this compound effectively interacts with this enzyme, potentially leading to reduced tumor growth and inflammation.

Antimicrobial Properties

Research has also suggested that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its efficacy against various bacterial strains, indicating a potential application in treating infections. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer properties of this compound are under exploration, with initial findings suggesting that it may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of cell cycle progression and the activation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It binds to the active site of ecto-5'-nucleotidase, preventing substrate access.

- Cell Cycle Modulation : It may influence cyclin-dependent kinases, leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Regulation : The compound's structure allows it to interact with oxidative stress pathways, potentially reducing ROS levels in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Activity | Differences |

|---|---|---|

| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Antioxidant properties | Lacks dipropyl amide group |

| 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | Varying enzyme inhibition profiles | Brominated analogue; different lipophilicity |

Case Studies

Recent studies have focused on the therapeutic implications of this compound:

- Cancer Treatment : A study indicated that treatment with this compound led to significant tumor reduction in animal models, showcasing its potential as an anticancer agent.

- Inflammation Models : In models of acute inflammation, administration of this compound resulted in decreased inflammatory markers, suggesting its utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.